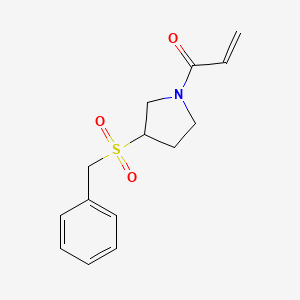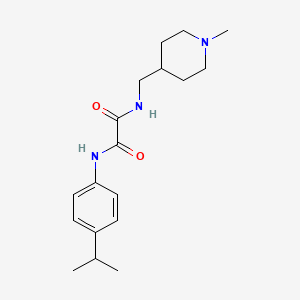![molecular formula C48H46N2P2 B2905158 N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide] CAS No. 51870-56-5](/img/structure/B2905158.png)
N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide] (PPMPI) is a novel organophosphorus compound with a wide range of applications in scientific research. It has been studied for its potential as a catalyst for organic synthesis, its role in drug design, and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Oxidation Catalyst
“N,n’-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine” is a phosphorus ylide that has been shown to be a highly efficient oxidation catalyst . This means it can speed up oxidation reactions, which involve the loss of electrons from a substance.
Functional Molecule
This compound is also classified as a functional molecule due to its ability to program certain properties . This means it can be designed to perform specific functions in various chemical reactions or processes.
Covalent Organic Frameworks
The compound has potential applications in the development of covalent organic frameworks (COFs) . COFs are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries. They have numerous potential applications due to their tailor-made design and immense variety of building blocks.
Light Harvesting
In the context of COFs, this compound can act as a light harvester . This means it can absorb light and transfer that energy to other parts of the framework, which is particularly useful in solar energy applications.
Semiconductor
The compound can also function as a semiconductor . Semiconductors are materials that have a conductivity level somewhere between conductors (like metals) and nonconductors or insulators (like ceramics). They are essential in modern electronic devices.
Redox Centers
In COFs, this compound can serve as redox centers . Redox centers are locations within a molecule where redox reactions (those involving the transfer of electrons) occur. These are crucial in many biological processes and industrial applications.
Antimicrobial Activity
There is potential for the compound to be used in antimicrobial applications . This could involve using the compound to kill or inhibit the growth of microorganisms.
Electrochromic Materials
The compound has potential applications in the development of electrochromic materials . These are materials that can change their color when a burst of charge is applied. They have a wide range of applications, including smart windows, displays, and mirrors.
Wirkmechanismus
Target of Action
The primary target of N,n’-bis(tri-p-tolylphosphoranylidene)benzene-1,4-diamine, also known as N,N’-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide], is the perovskite solar cells (PSCs) . This compound plays a significant role in the performance of these solar cells.
Mode of Action
This compound interacts with its targets by acting as an efficient oxidation catalyst . It is involved in the trap-assisted recombination mechanism in PSCs . Despite the presence of traps at interfaces and grain boundaries, their neutral disposition along with the long-lived nature of holes leads to the high performance of PSCs .
Biochemical Pathways
The compound affects the recombination pathways in PSCs . It is involved in the trap-assisted recombination channels, including grain boundaries and interfaces, and their correlation to defect ions in PSCs .
Pharmacokinetics
The compound is co-sublimed at temperatures ranging from 135-160°C for the dopants to 250°C for the pure charge transport molecules .
Result of Action
The action of this compound results in enhanced performance of PSCs . It helps in achieving high device efficiency due to its role in the recombination of charge carriers in the device, which reduces the fill factor (FF) and the open-circuit voltage (VOC) of the solar cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the vacuum deposition process used in the preparation of PSCs requires a specific temperature range . Furthermore, the presence of traps at grain boundaries and interfaces can affect the compound’s action .
Eigenschaften
IUPAC Name |
tris(4-methylphenyl)-[4-[[tris(4-methylphenyl)-λ5-phosphanylidene]amino]phenyl]imino-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46N2P2/c1-35-7-23-43(24-8-35)51(44-25-9-36(2)10-26-44,45-27-11-37(3)12-28-45)49-41-19-21-42(22-20-41)50-52(46-29-13-38(4)14-30-46,47-31-15-39(5)16-32-47)48-33-17-40(6)18-34-48/h7-34H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJWJTLJTUQIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=NC2=CC=C(C=C2)N=P(C3=CC=C(C=C3)C)(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46N2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2905076.png)
![2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2905077.png)


![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2905083.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2905087.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)
![Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B2905091.png)
![[(2R)-4-benzylmorpholin-2-yl]methanamine](/img/structure/B2905094.png)


